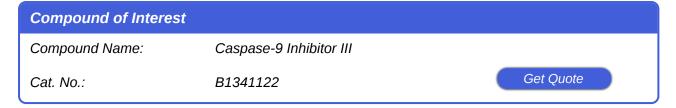


A Comprehensive Technical Guide to Caspase-9 Inhibitor III

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Caspase-9 Inhibitor III**, a critical tool for studying the intrinsic apoptosis pathway. This document details its alternative names and synonyms, summarizes its inhibitory activity, and provides detailed experimental protocols and workflows for its application in research settings.

Alternative Names and Synonyms

Caspase-9 Inhibitor III is a widely used research chemical. To ensure clarity and facilitate literature searches, a comprehensive list of its alternative names and synonyms is provided below.

Category	Name/Identifier	
Common Name	Caspase-9 Inhibitor III	
Peptide Sequence	Ac-LEHD-CMK	
Formal Chemical Name	N-acetyl-L-leucyl-L-α-glutamyl-N-[(1S)-1- (carboxymethyl)-3-chloro-2-oxopropyl]-L- histidinamide, trifluoroacetate salt[1]	
CAS Number	403848-57-7[2]	
Other Synonyms	Ac-Leu-Glu-His-Asp-CMK[2]	



Quantitative Data: Inhibitory Activity

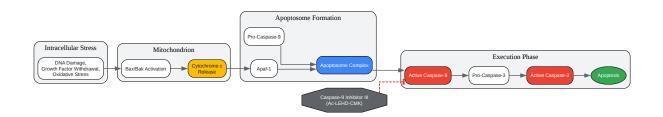
Caspase-9 Inhibitor III, also known as Ac-LEHD-CMK, is a potent and irreversible inhibitor of caspase-9.[2] The following table summarizes the available quantitative data on its inhibitory activity. While a specific IC50 or Ki value for Ac-LEHD-CMK was not explicitly found in the searched literature, data for the closely related fluoromethylketone (FMK) analog, z-LEHD-FMK, provides a strong indication of its potency.

Parameter	Value	Species/System	Notes
IC50 (z-LEHD-FMK)	1.5 μΜ	Not specified	z-LEHD-FMK is a closely related and commonly used caspase-9 inhibitor.[3]
Effective Concentration	0.07-0.105 μΜ	Isolated Rat Heart	Significantly attenuated ischemia/reperfusion- induced infarct size, release of lactate dehydrogenase and creatine kinase, and apoptosis.[4]
Effective Concentration	30 μΜ	In vitro	Inhibited troponin I proteolysis induced by MMP-2.[4]

Signaling Pathway: The Intrinsic Apoptosis Pathway

Caspase-9 is a key initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. The activation of caspase-9 is a critical commitment step towards programmed cell death.





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Caption: The intrinsic apoptosis pathway initiated by intracellular stress.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of **Caspase-9 Inhibitor III** (Ac-LEHD-CMK).

In Vitro Caspase-9 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available caspase-9 activity assay kits and is suitable for determining the inhibitory effect of Ac-LEHD-CMK on purified caspase-9 or in cell lysates.

Materials:

- Recombinant active caspase-9
- Caspase-9 Inhibitor III (Ac-LEHD-CMK)
- Caspase-9 substrate (e.g., Ac-LEHD-AFC)
- Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)



- 96-well black microplate
- Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

- Prepare Reagents:
 - Reconstitute recombinant caspase-9 in assay buffer to the desired concentration.
 - Prepare a stock solution of Ac-LEHD-CMK in DMSO. Further dilute in assay buffer to create a range of inhibitor concentrations.
 - Prepare the caspase-9 substrate Ac-LEHD-AFC in assay buffer according to the manufacturer's instructions.

Assay Setup:

- o In the wells of a 96-well plate, add the desired volume of assay buffer.
- Add the various concentrations of Ac-LEHD-CMK to the appropriate wells. Include a
 vehicle control (DMSO) and a no-inhibitor control.
- Add recombinant caspase-9 to all wells except the blank (buffer only).
- Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

Initiate Reaction:

- \circ Add the caspase-9 substrate (Ac-LEHD-AFC) to all wells to a final concentration of 50 μ M.
- Measurement:
 - Immediately measure the fluorescence at time zero.
 - Incubate the plate at 37°C, protected from light.
 - Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes.



- Data Analysis:
 - Calculate the rate of substrate cleavage (change in fluorescence over time).
 - Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

Inhibition of Apoptosis in Cell Culture

This protocol describes how to use Ac-LEHD-CMK to inhibit apoptosis in a cell culture model.

Materials:

- Cell line of interest (e.g., Jurkat, HeLa)
- · Complete cell culture medium
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- Caspase-9 Inhibitor III (Ac-LEHD-CMK)
- Phosphate-Buffered Saline (PBS)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
- · Flow cytometer

Procedure:

- Cell Seeding:
 - Seed cells in a multi-well plate at a density that will not lead to overconfluence during the experiment.
- Inhibitor Pre-treatment:
 - \circ Prepare a working solution of Ac-LEHD-CMK in complete culture medium. A typical starting concentration is 10-50 μ M, but this should be optimized for the specific cell line and experimental conditions.

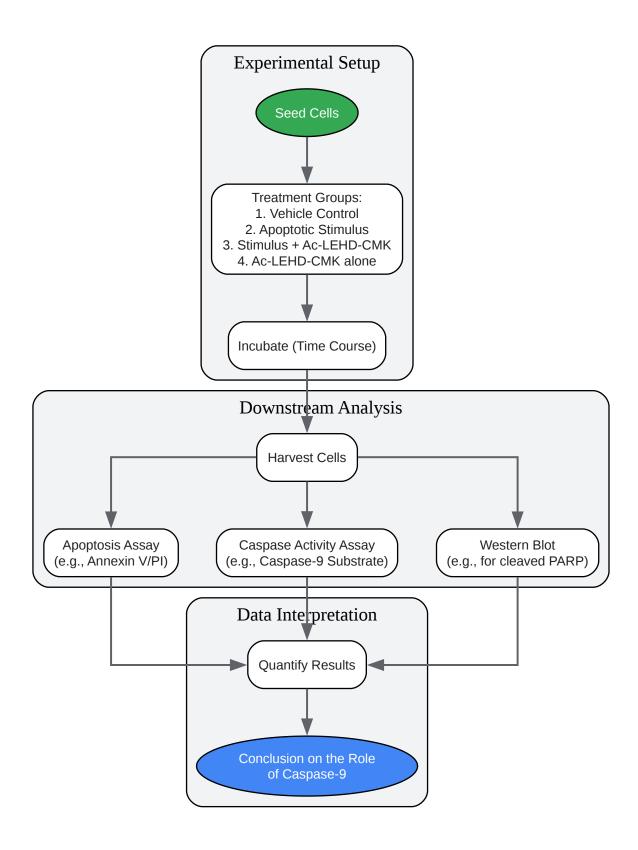


- Remove the old medium from the cells and replace it with the medium containing Ac-LEHD-CMK. Include a vehicle control (DMSO).
- Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
- Induction of Apoptosis:
 - Add the apoptosis-inducing agent to the wells at a pre-determined optimal concentration.
 - Continue to incubate the cells for the desired period (e.g., 4-24 hours).
- Apoptosis Detection:
 - Harvest the cells (including any floating cells).
 - Wash the cells with cold PBS.
 - Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of caspase-9 in a specific cellular process using **Caspase-9 Inhibitor III**.





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Caption: A typical experimental workflow for studying caspase-9 inhibition.



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